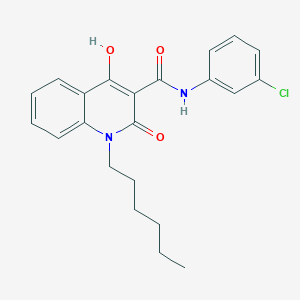
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a phenolic compound like salicylic acid under alkaline conditions to produce the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as halogens or nitro compounds can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also act as an enzyme inhibitor by binding to active sites and altering enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-phenyl diazenyl benzoic acid
- 2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic acid
- 2-(4-Hydroxyphenylazo)benzoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid exhibits unique properties due to the presence of the hydroxy(oxido)amino group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in biochemical applications .
Propriétés
Numéro CAS |
6283-26-7 |
|---|---|
Formule moléculaire |
C13H9N3O5 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19) |
Clé InChI |
LJOXBIGRIKPBSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)


![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


